5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Description
The compound with the identifier “5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a chemical entity listed in the PubChem database. It is a unique molecule with specific properties and applications in various fields of science and industry.
Properties
IUPAC Name |
5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-21-14-5-3-2-4-13(14)20-18(21)16-15(24)10-22(17(16)19)11-6-8-12(23)9-7-11/h2-9,23H,10,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQKOSKMHRRLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves several steps and specific reaction conditions. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:
Chemical Reactions Analysis
5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of biological processes and as a tool for understanding cellular mechanisms.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory properties.
Salicylsalicylic Acid (CID 5161): Used in the treatment of various medical conditions.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
